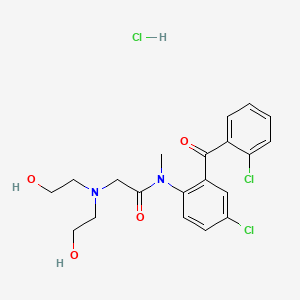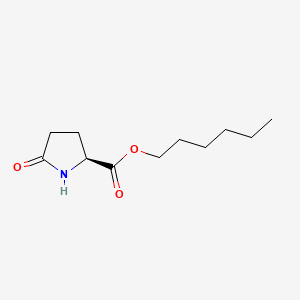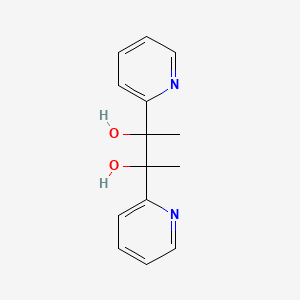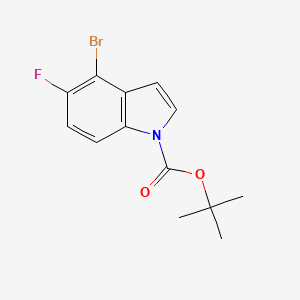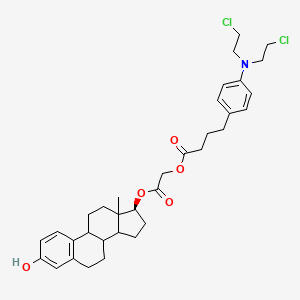
Estra-1,3,5(10)-triene-3,17-diol, (17-beta)-, 17-((4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutoxy)acetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estra-1,3,5(10)-triene-3,17-diol, (17-beta)-, 17-((4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutoxy)acetate): is a synthetic compound that belongs to the family of estrogens It is structurally related to estradiol, a naturally occurring estrogen hormone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Estra-1,3,5(10)-triene-3,17-diol, (17-beta)-, 17-((4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutoxy)acetate) involves multiple steps. The process typically starts with the modification of estradiol, followed by the introduction of the bis(2-chloroethyl)amino group and the butoxyacetate moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process is carried out in specialized reactors with precise control over temperature, pressure, and reaction time. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The bis(2-chloroethyl)amino group can participate in substitution reactions, where other functional groups replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a reference standard for analytical methods and as a starting material for the synthesis of other estrogen derivatives.
Biology: In biological research, it is used to study estrogen receptor interactions and the effects of estrogenic compounds on cellular processes.
Medicine: Medically, the compound is investigated for its potential in cancer therapy, particularly in hormone-dependent cancers such as breast and prostate cancer. It acts by interfering with the growth and proliferation of cancer cells.
Industry: In the pharmaceutical industry, it is used in the development of new drugs and formulations aimed at treating hormone-related disorders.
Mécanisme D'action
The compound exerts its effects by binding to estrogen receptors (ER) in target cells. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include ER-alpha and ER-beta, which are involved in regulating cell growth, differentiation, and apoptosis. The compound’s bis(2-chloroethyl)amino group also contributes to its cytotoxic effects by forming DNA cross-links, inhibiting DNA replication and cell division.
Comparaison Avec Des Composés Similaires
Estradiol: A naturally occurring estrogen with similar structural features but lacking the bis(2-chloroethyl)amino group.
Estramustine: A related compound used in cancer therapy, combining estrogenic and alkylating properties.
Estrone: Another natural estrogen with a similar core structure but different functional groups.
Uniqueness: The uniqueness of Estra-1,3,5(10)-triene-3,17-diol, (17-beta)-, 17-((4-(4-(bis(2-chloroethyl)amino)phenyl)-1-oxobutoxy)acetate) lies in its combination of estrogenic and cytotoxic properties. This dual functionality makes it a valuable compound for research and therapeutic applications, particularly in targeting hormone-dependent cancers.
Propriétés
Numéro CAS |
75219-45-3 |
|---|---|
Formule moléculaire |
C34H43Cl2NO5 |
Poids moléculaire |
616.6 g/mol |
Nom IUPAC |
[2-[[(17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-2-oxoethyl] 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C34H43Cl2NO5/c1-34-16-15-28-27-12-10-26(38)21-24(27)7-11-29(28)30(34)13-14-31(34)42-33(40)22-41-32(39)4-2-3-23-5-8-25(9-6-23)37(19-17-35)20-18-36/h5-6,8-10,12,21,28-31,38H,2-4,7,11,13-20,22H2,1H3/t28?,29?,30?,31-,34?/m0/s1 |
Clé InChI |
BLZFYQBYJHKGPF-CWTAYCDISA-N |
SMILES isomérique |
CC12CCC3C(C1CC[C@@H]2OC(=O)COC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)O |
SMILES canonique |
CC12CCC3C(C1CCC2OC(=O)COC(=O)CCCC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=C3C=CC(=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


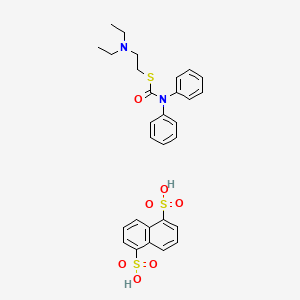


![3-[6-(3-chlorophenyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13757193.png)

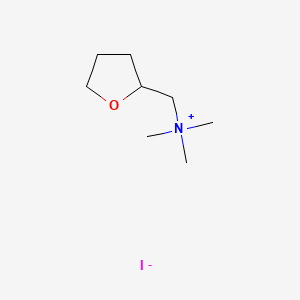
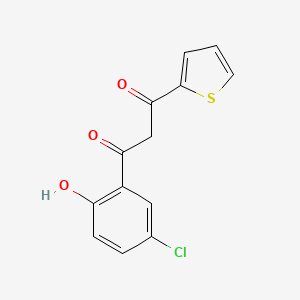

![5-ethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13757235.png)
